6.3-Fold Superior Antileukemic Efficacy vs. Diethanesulfonate Analog in L1210 Murine Leukemia Model
The dimethanesulfonate ester of N-(2-hydroxyethyl)-6-amino-1-hexanol (target compound, compound 17 in the original study) achieves an ILSₘₐₓ of 170% in the L1210 murine leukemia model, compared to only 27% for the diethanesulfonate analogue (compound 18) [1]. This represents a 6.3-fold greater maximum lifespan extension. Both agents were administered as single intraperitoneal doses 24 h post-tumor implantation, and ILSₘₐₓ values were derived from linear regression of log dose–response curves at the respective LD₁₀ doses [1].
| Evidence Dimension | Maximum lifespan extension (ILSₘₐₓ) in L1210 murine leukemia |
|---|---|
| Target Compound Data | ILSₘₐₓ = 170% at LD₁₀ = 78 mg/kg |
| Comparator Or Baseline | Diethanesulfonate analog (compound 18, CAS 61556-92-1): ILSₘₐₓ = 27% at LD₁₀ = 183 mg/kg |
| Quantified Difference | 6.3-fold greater ILSₘₐₓ (170% vs 27%); also 2.3-fold greater potency (LD₁₀ 78 vs 183 mg/kg) |
| Conditions | Single-dose i.p. administration, 24 h after i.p. implantation of 10⁵ L1210 cells in C3H/HeJ × DBA2/J F₁ hybrid mice; n=6 per dose group; ILSₘₐₓ determined from log dose–ILS regression at LD₁₀ |
Why This Matters
This demonstrates that the methanesulfonate leaving group is structurally critical for antileukemic activity in this scaffold; the ethanesulfonate variant is essentially inactive, rendering it unsuitable as a research or therapeutic substitute.
- [1] Cain BF, Denny WA. Potential antitumor agents. 21. Dialkanolamine dialkanesulfonic esters. J Med Chem. 1977 Apr;20(4):515-20. doi: 10.1021/jm00214a011. PMID: 191612. View Source
